molecular formula C8H13Br B15258002 3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane

3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane

Cat. No.: B15258002
M. Wt: 189.09 g/mol
InChI Key: ZWBJSLFMFBIHSZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C8H13Br. This compound is characterized by a bromomethyl group attached to a bicyclo[3.1.0]hexane ring system. It is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane typically involves the bromination of 3-methylbicyclo[3.1.0]hexane. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming a bromomethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and radical initiators.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups, to form corresponding derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Radical Reactions: The bromomethyl group can participate in radical reactions, such as radical polymerization or addition reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF) are used.

    Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are employed under thermal or photochemical conditions.

Major Products

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Radical Reactions: Various addition products depending on the radical species involved.

Scientific Research Applications

3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In radical reactions, the bromomethyl group generates a bromine radical, which can initiate polymerization or addition reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane is unique due to the presence of both a bromomethyl group and a methyl group on the bicyclo[3.1.0]hexane ring. This combination imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

3-(bromomethyl)-3-methylbicyclo[3.1.0]hexane

InChI

InChI=1S/C8H13Br/c1-8(5-9)3-6-2-7(6)4-8/h6-7H,2-5H2,1H3

InChI Key

ZWBJSLFMFBIHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC2C1)CBr

Origin of Product

United States

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